Ethyl methyl adipate

Volatility Vapor Pressure Physical Chemistry

Ethyl methyl adipate (EMA) is an asymmetric diester derived from adipic acid, characterized by a mixed ethyl/methyl ester substitution pattern. This structural feature confers a molecular weight of 188.22 g/mol and an intermediate lipophilicity (XLogP3 = 1.4), distinguishing it from symmetric adipate diesters such as dimethyl adipate (DMA) and diethyl adipate (DEA).

Molecular Formula C9H16O4
Molecular Weight 188.22 g/mol
CAS No. 18891-13-9
Cat. No. B092575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl methyl adipate
CAS18891-13-9
Molecular FormulaC9H16O4
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)OC
InChIInChI=1S/C9H16O4/c1-3-13-9(11)7-5-4-6-8(10)12-2/h3-7H2,1-2H3
InChIKeyCWOVOJUKEQPFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Methyl Adipate (CAS 18891-13-9): Technical Baseline for Scientific Procurement and Formulation


Ethyl methyl adipate (EMA) is an asymmetric diester derived from adipic acid, characterized by a mixed ethyl/methyl ester substitution pattern [1]. This structural feature confers a molecular weight of 188.22 g/mol and an intermediate lipophilicity (XLogP3 = 1.4), distinguishing it from symmetric adipate diesters such as dimethyl adipate (DMA) and diethyl adipate (DEA) [2]. EMA finds primary industrial utility as a specialty plasticizer and solvent, and is also referenced as an impurity in lipoic acid, with its properties being defined by its boiling point of 115–120 °C at 11 Torr and density of 1.0350 g/cm³ .

Why Generic Adipate Ester Substitution Fails for Ethyl Methyl Adipate (18891-13-9)


The asymmetric mixed-ester architecture of ethyl methyl adipate prevents straightforward substitution with common symmetric diesters like dimethyl adipate (DMA) or diethyl adipate (DEA). This structural distinction translates into quantifiable differences in volatility, lipophilicity, and polymer compatibility [1]. Class-level inferences from mixed-ester plasticizer patents suggest that compounds with dissimilar ester moieties can offer more tunable interactions with biodegradable polyesters, potentially reducing bleeding and migration issues observed with symmetric counterparts [2]. Therefore, a procurement or research decision cannot rely on 'in-class' assumptions without specific, comparative data for this exact mixed ester.

Quantitative Differentiation of Ethyl Methyl Adipate (18891-13-9) Against Comparator Adipate Esters


Intermediate Volatility Profile of Ethyl Methyl Adipate vs. Dimethyl Adipate and Diethyl Adipate

Ethyl methyl adipate exhibits an intermediate volatility profile compared to its symmetric counterparts, dimethyl adipate (DMA) and diethyl adipate (DEA). EMA's boiling point is reported as 115–120 °C at 11 Torr . Under comparable reduced pressure, DMA boils at 109–110 °C at 14 mmHg [1], while DEA's boiling point under similar conditions is 132.0 °C at 15.0 mmHg . This positions EMA as a mid-range volatility option.

Volatility Vapor Pressure Physical Chemistry

Lipophilicity (LogP) of Ethyl Methyl Adipate Compared to Symmetric Adipate Diesters

The asymmetric mixed ester structure of ethyl methyl adipate results in a calculated partition coefficient (XLogP3) of 1.4 [1]. This value is significantly lower than estimated LogP values for symmetric adipate diesters, such as the 2.370 (estimated) for diethyl adipate [2], indicating a substantial difference in lipophilicity.

Lipophilicity Partition Coefficient Biocompatibility

Toxicity Profile Inference from Class-Level Structure-Toxicity Data

While direct toxicity data for ethyl methyl adipate is not available, class-level quantitative structure-activity relationship (QSAR) data for adipate diesters can inform risk assessment. In a Tetrahymena pyriformis assay (pIGC50), diethyl adipate exhibited a toxicity value of -0.243, whereas the more lipophilic dibutyl adipate showed higher toxicity at 0.791 [1]. Given EMA's intermediate LogP of 1.4 [2], its toxicity profile is logically predicted to lie between these values, likely closer to DEA.

Ecotoxicology QSAR Adipate Esters

Optimal Procurement and Application Scenarios for Ethyl Methyl Adipate (18891-13-9)


Tailored Plasticizer for Biodegradable Aliphatic Polyesters

Select ethyl methyl adipate as a plasticizer for biodegradable polyesters (e.g., PLA, PBS) when a balance between processing volatility and long-term retention is required. Its intermediate boiling point offers a wider thermal processing window than the more volatile dimethyl adipate, while its lower lipophilicity compared to diethyl adipate [1] may reduce the risk of plasticizer migration and bleeding, a key concern noted in patent literature for symmetric adipates [2].

Specialty Solvent Requiring Moderate Volatility and Polarity

Utilize EMA as a specialty solvent for resins, coatings, or cleaning formulations where a solvent with volatility between DMA and DEA is needed to control film formation or drying time . Its lower LogP (1.4) [1] compared to DEA also makes it a more polar, and thus potentially more compatible, solvent for certain polar polymer systems or waterborne formulations.

Chemical Intermediate for Polymers with Tunable Hydrophilicity

Incorporate ethyl methyl adipate as a co-monomer in polyester or polyurethane synthesis to modulate the final polymer's hydrophilicity. The mixed ester structure allows for a level of control over polymer polarity that is not achievable with symmetric diesters. The resulting polymers are expected to have a lipophilicity intermediate between those derived from pure DMA or DEA [1].

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